A Comprehensive Technical Guide to Fmoc-N-methyl-3-chloro-L-phenylalanine (Fmoc-MeHph(3-Cl)-OH)
A Comprehensive Technical Guide to Fmoc-N-methyl-3-chloro-L-phenylalanine (Fmoc-MeHph(3-Cl)-OH)
Introduction: A Unique Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and limited cell permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. Fmoc-N-methyl-3-chloro-L-phenylalanine, hereafter referred to as Fmoc-MeHph(3-Cl)-OH, is a specialized amino acid derivative engineered for this purpose.
This technical guide provides an in-depth analysis of Fmoc-MeHph(3-Cl)-OH, detailing its chemical properties, its strategic importance in peptide design, and optimized protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This molecule uniquely combines three critical features: the standard Fmoc protecting group for seamless integration into established synthesis workflows, N-methylation of the peptide backbone to impart conformational rigidity and proteolytic resistance, and a chlorinated phenyl side-chain to modulate electronic and steric properties.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of peptides with enhanced pharmacological profiles.
Chemical Identity and Physicochemical Properties
Fmoc-MeHph(3-Cl)-OH is a derivative of the amino acid L-phenylalanine, distinguished by a methyl group on the alpha-amine and a chlorine atom at the meta (3-position) of the phenyl ring.[1][3] The N-terminal amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it directly suitable for Fmoc-based SPPS.
| Property | Value | Source(s) |
| Systematic Name | (2S)-3-(3-chlorophenyl)-2-[fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | N/A |
| Common Synonyms | Fmoc-3-chloro-N-methyl-L-phenylalanine, Fmoc-N-Me-Phe(3-Cl)-OH | [3] |
| CAS Number | 1446478-28-9 | [3] |
| Molecular Formula | C25H22ClNO4 | [3] |
| Molecular Weight | 435.9 g/mol | [3] |
| Appearance | White to off-white powder | [4][5] |
| Storage Conditions | Store long-term at -20°C; short-term at 2-8°C in a dry environment. | [6][7] |
The Strategic Impact of N-Methylation and Halogenation in Peptide Design
The power of Fmoc-MeHph(3-Cl)-OH lies in the synergistic effects of its core modifications. These are not trivial substitutions; they are deliberate chemical alterations designed to rationally engineer a peptide's structure and function.
The Role of N-Methylation
Incorporating N-methylated amino acids into a peptide chain is a proven strategy to enhance pharmacokinetic properties.[2] The presence of a methyl group on the backbone amide nitrogen introduces two profound changes:
-
Conformational Constraint: The N-methyl group eliminates the amide proton (N-H), which is a crucial hydrogen bond donor. This removal disrupts the formation of secondary structures like α-helices and β-sheets, restricting the peptide's conformational flexibility.[2] This can lock the peptide into a more bioactive conformation, leading to higher receptor affinity and selectivity.
-
Enhanced Metabolic Stability: A primary degradation pathway for peptides in vivo is enzymatic cleavage by proteases. These enzymes recognize and bind to the peptide backbone. N-methylation sterically hinders this recognition and cleavage process, significantly increasing the peptide's resistance to proteolysis and extending its circulating half-life.[2][8]
The Influence of 3-Chloro Substitution
The addition of a chlorine atom to the phenyl ring is a subtle yet powerful modification.[1] Halogenation influences the amino acid side-chain in several ways:
-
Altered Electronics: Chlorine is an electron-withdrawing group, which alters the electronic properties and aromaticity of the phenyl ring. This can modulate binding interactions within a receptor pocket, potentially enhancing affinity.[1]
-
Steric Impact: The chlorine atom increases the steric bulk of the side chain, which can influence the peptide's overall conformation and its interaction with biological targets.[1]
-
Hydrophobicity Modulation: Halogenation can fine-tune the hydrophobicity of the side chain, impacting properties such as solubility and membrane permeability.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-MeHph(3-Cl)-OH is designed for direct use in standard Fmoc-SPPS protocols. However, its N-methylated nature introduces a significant steric challenge during the coupling step. The secondary amine is a weaker nucleophile than a primary amine, and the methyl group hinders the approach of the activated carboxyl group. Consequently, standard coupling conditions may result in low yields or incomplete reactions.
To ensure high coupling efficiency, the use of potent coupling reagents is essential. While various reagents can be used, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly recommended for coupling sterically hindered amino acids.[1][9] These reagents rapidly form highly reactive acyluronium species, driving the sluggish coupling reaction to completion. The use of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Collidine is also critical.[9]
Detailed Experimental Protocol: Incorporation of Fmoc-MeHph(3-Cl)-OH
This protocol outlines a robust method for the efficient incorporation of Fmoc-MeHph(3-Cl)-OH onto a resin-bound peptide chain using HATU-mediated coupling. The procedure assumes a 0.1 mmol synthesis scale.
Reagents and Equivalents
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Fmoc-MeHph(3-Cl)-OH | 3.0 eq. | Amino acid building block |
| HATU | 2.9 eq. | Coupling reagent |
| DIPEA or Collidine | 6.0 eq. | Base for activation and coupling |
| Piperidine in DMF | 20% (v/v) | Fmoc deprotection solution |
| Dimethylformamide (DMF) | - | Primary solvent |
| Dichloromethane (DCM) | - | Rinsing solvent |
Step-by-Step Coupling Procedure
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine from the previous coupling cycle. Ensure the resin is well-swelled in DMF within the reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat with a fresh portion of the piperidine solution for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3). This step is critical as residual piperidine will neutralize the activated amino acid.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-MeHph(3-Cl)-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF. Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are generally required for N-methylated residues compared to their non-methylated counterparts.
-
Monitoring the Reaction: The completion of the coupling reaction cannot be monitored with the standard Kaiser test, as it only detects primary amines. An alternative method like the Chloranil test or the Isatin test, which can detect secondary amines, is required to confirm the absence of the free N-terminal amine. A negative test indicates a complete reaction.
-
Final Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Workflow Visualization
The following diagram illustrates the key steps in a single coupling cycle for incorporating Fmoc-MeHph(3-Cl)-OH during Fmoc-based SPPS.
Caption: A workflow diagram of the Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-MeHph(3-Cl)-OH.
Conclusion
Fmoc-N-methyl-3-chloro-L-phenylalanine is a high-value, specialized chemical tool for the synthesis of advanced peptides. The strategic combination of N-methylation and side-chain halogenation provides medicinal chemists with a powerful method to rationally design peptides with superior stability, constrained conformations, and potentially enhanced biological activity. While its incorporation requires optimized coupling protocols due to steric hindrance, the use of potent activating agents like HATU ensures its efficient integration into peptide sequences. By leveraging such sophisticated building blocks, researchers can continue to push the boundaries of peptide-based drug development, creating novel therapeutics to address unmet medical needs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.
- Chem-Impex. (n.d.). Fmoc-3-chloro-L-phenylalanine.
- Advanced ChemTech. (n.d.). Fmoc-N-Me-Phe(3-Cl)-OH.
- Chem-Impex. (n.d.). Nα-Fmoc-Nα-Methyl-L-phenylalanine.
- MilliporeSigma. (n.d.). Fmoc-Phe(3-Cl)-OH.
- MedChemExpress. (n.d.). Fmoc-3-Chloro-L-phenylalanine.
- Aapptec Peptides. (n.d.). Fmoc-Phe(3-Cl)-OH [198560-44-0].
- ChemicalBook. (2026). Fmoc-N-methyl-L-phenylalanine.
- BuyersGuideChem. (n.d.). Fmoc-Phe(3-Cl)-OH.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Thi-Qar Scientific Journal. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
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